2-(2,3-dihydro-1H-indol-1-yl)ethanamine
Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)ethanamine (also known as 2-DHEA) is a synthetic analog of the steroid hormone dehydroepiandrosterone (DHEA). It is a precursor of the androgenic hormones testosterone and dihydrotestosterone (DHT). 2-DHEA is an important intermediate in the synthesis of a wide range of pharmaceuticals and has been used in scientific research for over 50 years.
Scientific Research Applications
Antileishmanial Agents
2-(indolin-1-yl)ethanamine: derivatives have been explored for their potential as antileishmanial agents. Researchers have designed hydrophilic bisindole analogues based on previously identified compounds to combat Leishmania infantum . These derivatives were screened for efficacy against the promastigotes and for toxicity on human macrophage-like cells. The most promising compounds demonstrated low cytotoxicity and high selectivity, making them potential candidates for new antileishmanial drugs .
Neuroprotective Agents for Ischemic Stroke
Indoline derivatives, including those related to 2-(indolin-1-yl)ethanamine , have been synthesized and evaluated as multifunctional neuroprotective agents. These compounds have shown significant protective effects against oxidative stress-induced cell death and have been found to reduce cerebral infarction rates and improve neurological deficit scores in animal models. This suggests their potential application in the treatment of ischemic stroke .
Antioxidant Properties
The antioxidant capacity of indoline derivatives has been assessed in various studies. These compounds have been shown to protect cells from oxidative damage, which is a key factor in many chronic diseases. The ability of 2-(indolin-1-yl)ethanamine derivatives to scavenge free radicals could be harnessed in developing treatments for conditions associated with oxidative stress .
Anti-inflammatory Activity
Indoline derivatives have been reported to exhibit anti-inflammatory activity by inhibiting the secretion of inflammatory cytokines. This property is crucial in the development of treatments for inflammatory diseases, where controlling the inflammatory response can lead to better clinical outcomes .
Antimicrobial Activity
The indole core of 2-(indolin-1-yl)ethanamine is known for its antimicrobial properties. Indole derivatives have been studied for their effectiveness against a range of microbial pathogens, offering a promising avenue for the development of new antimicrobial agents .
Anticancer Activity
Indoline compounds have been investigated for their potential use in cancer therapy. Their ability to interfere with various cellular pathways that are dysregulated in cancer cells makes them interesting candidates for anticancer drugs .
Antiviral Activity
Research has indicated that indole derivatives can act as potent antiviral agents. They have been tested against a variety of RNA and DNA viruses, showing inhibitory activity and suggesting their use in antiviral drug development .
Plant Growth Regulation
Indole derivatives, including those related to 2-(indolin-1-yl)ethanamine , play a role in plant growth and development. They are structurally similar to plant hormones like indole-3-acetic acid, which is involved in regulating various aspects of plant physiology. This similarity could be exploited to design compounds that modulate plant growth .
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLHKBSAQALACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360068 | |
Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-yl)ethanamine | |
CAS RN |
46006-95-5 | |
Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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